5-cis Iloprost

Descripción general

Descripción

5-cis Iloprost: is a synthetic analog of prostacyclin, a naturally occurring prostaglandin that plays a crucial role in inhibiting platelet aggregation and dilating blood vessels. It is primarily used in the treatment of pulmonary arterial hypertension and other conditions where blood flow needs to be improved. The compound is known for its stability and potency compared to natural prostacyclin.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-cis Iloprost involves multiple steps, starting from readily available starting materials. The key step in the synthesis is the construction of the appropriately substituted bicyclic ketone. This is achieved through a series of reactions including aldol condensation, reduction, and cyclization. The final product is obtained after purification and isolation steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 5-cis Iloprost undergoes various chemical reactions including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Various substitution reactions can be carried out to introduce different substituents on the molecule

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

Renal Protection

Iloprost has been extensively studied for its protective effects against contrast-induced nephropathy (CIN) and renal dysfunction in transplant patients.

Case Studies and Findings

- A systematic review identified five studies demonstrating iloprost's renoprotective effects in renal transplantation. These studies indicated that iloprost administration significantly reduced the incidence of CIN among patients undergoing coronary angiography, with a risk ratio (RR) of 0.32 (95% CI: 0.16-0.67) .

- In a randomized controlled trial involving patients with baseline renal insufficiency, iloprost infusion resulted in a mean difference improvement in creatinine clearance by 4.56 mL/min/m² (95% CI: 1.82-7.30), affirming its efficacy in preventing acute renal insufficiency .

Data Table: Renal Protection Studies

| Study | Population | Intervention | Outcome | Risk Ratio |

|---|---|---|---|---|

| Study A | Renal transplant patients | Iloprost infusion | Reduced CIN incidence | RR = 0.32 |

| Study B | Coronary angiography patients | Iloprost vs placebo | Improved creatinine clearance | WMD = 4.56 mL/min/m² |

Pulmonary Hypertension

Iloprost is widely used in managing pulmonary arterial hypertension (PAH), where it improves exercise capacity and reduces hospitalization rates.

Clinical Trials

- The GRIPHON trial established that selexipag, another prostacyclin receptor agonist, showed similar efficacy to iloprost but with lower hospitalization risks . This highlights iloprost's role as a cornerstone treatment for PAH.

- A comparative analysis indicated that inhaled iloprost was associated with higher healthcare encounters compared to oral selexipag, suggesting differences in treatment persistence and effectiveness .

Data Table: Pulmonary Hypertension Outcomes

| Treatment | Hospitalization Rate | Exercise Capacity Improvement |

|---|---|---|

| Iloprost | Higher than selexipag | Significant |

| Selexipag | Lower hospitalization rate | Comparable improvement |

Septic Shock Management

Recent studies have explored the use of iloprost in critically ill patients with septic shock.

Clinical Trial Insights

- The COMBAT-SHINE trial assessed the impact of low-dose iloprost on organ dysfunction in septic shock patients but concluded that it did not significantly improve outcomes compared to placebo, leading to the trial's termination for futility .

- Despite this setback, iloprost's potential as a supportive therapy in septic conditions remains under investigation, particularly regarding its endothelial protective properties.

Data Table: Septic Shock Trial Results

| Trial Name | Population | Intervention | Primary Outcome | Result |

|---|---|---|---|---|

| COMBAT-SHINE | ICU patients with septic shock | Iloprost vs placebo | SOFA score reduction | No significant difference |

Mecanismo De Acción

5-cis Iloprost mimics the biological actions of prostacyclin, a short-lived prostanoid mainly produced in the vascular endothelium. It works by binding to prostacyclin receptors on the surface of cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .

Comparación Con Compuestos Similares

Epoprostenol: Another prostacyclin analog used in the treatment of pulmonary arterial hypertension.

Treprostinil: A synthetic analog with a longer half-life compared to natural prostacyclin.

Beraprost: An orally active prostacyclin analog used in the treatment of vascular diseases

Uniqueness: 5-cis Iloprost is unique due to its enhanced stability and potency compared to natural prostacyclin. It has a longer half-life, making it more effective in clinical applications. Additionally, its ability to be administered via inhalation or intravenous routes provides flexibility in treatment options .

Actividad Biológica

5-cis Iloprost is a synthetic analogue of prostacyclin (PGI2), which plays a significant role in vascular biology. This compound exhibits various biological activities, particularly in the context of vasodilation, cytoprotection, and potential therapeutic applications in pulmonary arterial hypertension (PAH) and cancer prevention. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Iloprost mimics the actions of prostacyclin, primarily functioning as a potent vasodilator. It acts through the activation of prostacyclin receptors (IP receptors), leading to increased intracellular cyclic AMP (cAMP) levels, which play a crucial role in inhibiting vascular smooth muscle cell proliferation and promoting vasodilation. The mechanism also involves:

- Inhibition of Platelet Aggregation : Iloprost reduces platelet aggregation, contributing to its vasodilatory effects and potential anti-thrombotic properties .

- Cytoprotection : It has been shown to attenuate ischemia-induced tissue injury by preserving mitochondrial function and reducing oxidative stress .

- Modulation of Inflammatory Responses : Studies indicate that iloprost may decrease neutrophil accumulation and stabilize cellular membranes .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important absorption and distribution characteristics:

- Absorption : Following inhalation, peak plasma levels are approximately 150 pg/mL within 30 minutes. Intravenous administration leads to steady-state plasma concentrations around 85 ng/L .

- Volume of Distribution : The apparent steady-state volume of distribution is reported at 0.7 to 0.8 L/kg in healthy subjects .

- Protein Binding : Approximately 60% of iloprost is protein-bound, mainly to albumin .

- Metabolism : Iloprost undergoes minimal cytochrome P450-dependent metabolism and is primarily metabolized via β-oxidation with tetranor-iloprost as the main inactive metabolite .

Pulmonary Arterial Hypertension (PAH)

Iloprost has been extensively studied for its efficacy in treating PAH. Clinical trials demonstrate significant reductions in pulmonary vascular resistance and pulmonary artery pressure following iloprost administration. For instance:

- A study involving patients with PAH showed that iloprost inhalation improved exercise capacity and functional class compared to placebo .

Cancer Prevention

Recent research has highlighted the potential role of iloprost in cancer chemoprevention:

- In murine models, iloprost-impregnated chow resulted in elevated lung macrophages and decreased tumor formation, suggesting an immunomodulatory effect that may contribute to its anticancer properties .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Vasodilation | Potent dilator of systemic and pulmonary vascular beds |

| Platelet Aggregation | Inhibits platelet aggregation, reducing thrombus formation |

| Cytoprotection | Attenuates ischemia-induced tissue injury |

| Anti-inflammatory Effects | Decreases neutrophil accumulation; stabilizes cell membranes |

| Cancer Prevention | Reduces lung tumor formation in animal models |

Study on Endobronchial Dysplasia

A multicenter phase II trial assessed the impact of oral iloprost on endobronchial dysplasia in former smokers. The trial included 152 subjects and demonstrated significant improvement in histological scores among those treated with iloprost compared to placebo .

Ischemia-Reperfusion Injury

In animal models subjected to ischemia-reperfusion injury, administration of iloprost preserved myocardial function significantly better than control groups, indicating its protective effects on cardiac tissue during ischemic events .

Propiedades

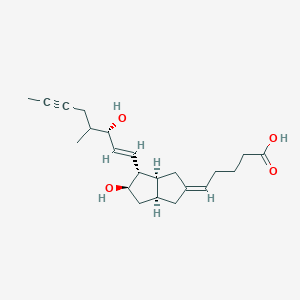

IUPAC Name |

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8-/t15?,17-,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFJCPQKFCZDDL-UGQITTIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.